Home > Products > Screening Compounds P38094 > NH2-methylpropanamide-Exatecan TFA
NH2-methylpropanamide-Exatecan TFA -

NH2-methylpropanamide-Exatecan TFA

Catalog Number: EVT-10993712
CAS Number:
Molecular Formula: C30H30F4N4O7
Molecular Weight: 634.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NH2-methylpropanamide-Exatecan trifluoroacetate involves multiple steps, utilizing advanced organic chemistry techniques. One common method includes the reaction of Exatecan mesylate with specific coupling agents in a solvent like dimethylformamide (DMF). The general procedure can be summarized as follows:

  1. Starting Materials: Exatecan mesylate is reacted with an amine derivative in DMF.
  2. Reagents: Coupling agents such as 5-azido-1-(4-chlorophenylsulfonyl)-3,3-dimethyl-2-pentyl succinimidyl carbonate are used to facilitate the reaction.
  3. Reaction Conditions: The reaction mixture is stirred at ambient temperature for several hours, followed by workup procedures including extraction with organic solvents.
  4. Purification: The product is purified using column chromatography techniques to achieve the desired purity levels .

This multi-step synthesis requires careful control of reaction conditions and purification processes to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of NH2-methylpropanamide-Exatecan trifluoroacetate can be described by its chemical formula, which includes various functional groups characteristic of amide compounds. The compound contains:

  • An amine group (-NH2)
  • A propanamide backbone
  • A trifluoroacetate moiety

The detailed structural formula indicates the arrangement of atoms and functional groups, which are crucial for its biological activity. Structural data obtained from mass spectrometry (MS) shows specific m/z values corresponding to the expected molecular weight, confirming the identity of the compound .

Chemical Reactions Analysis

NH2-methylpropanamide-Exatecan trifluoroacetate participates in various chemical reactions typical of amide derivatives. These reactions include:

  1. Hydrolysis: Under certain conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
  2. Coupling Reactions: The amine functionality allows for further coupling with other molecules, making it suitable for creating more complex drug conjugates.
  3. Deprotection Reactions: In synthetic pathways involving protective groups, deprotection steps are necessary to yield the active form of the drug.

The technical details of these reactions often involve specific catalysts, solvents, and temperature conditions that optimize conversion rates and product yields .

Mechanism of Action

The mechanism of action for NH2-methylpropanamide-Exatecan trifluoroacetate primarily involves its role as a topoisomerase I inhibitor. This inhibition disrupts DNA replication processes in cancer cells, leading to cell death. The compound binds to the active site of topoisomerase I, preventing it from performing its function during DNA unwinding:

  1. Binding: The compound interacts with the enzyme's active site.
  2. Inhibition: This interaction prevents the enzyme from facilitating DNA strand cuts necessary for replication.
  3. Cell Death: As a result, cancer cells undergo apoptosis due to unresolved DNA damage.

Data from preclinical studies demonstrate significant antitumor activity in models treated with this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of NH2-methylpropanamide-Exatecan trifluoroacetate are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 579 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis under acidic or basic conditions.

These properties influence its formulation as a drug and its administration routes .

Applications

NH2-methylpropanamide-Exatecan trifluoroacetate has several scientific uses:

  • Anticancer Therapy: It is primarily studied as part of ADCs targeting specific tumor types.
  • Research Tool: Used in studies investigating topoisomerase I inhibition mechanisms.
  • Drug Development: Serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
Introduction to Exatecan-Based ADC Cytotoxins

Historical Development of Camptothecin-Derived Payloads

Camptothecin (CPT), isolated from the bark of Camptotheca acuminata in 1966, initiated the era of Topo I inhibitors. Its mechanism involves stabilizing the Topo I-DNA cleavage complex, triggering irreversible DNA damage during replication. Early derivatives like topotecan and irinotecan (the prodrug of SN-38) became FDA-approved chemotherapeutics but faced limitations:

  • Chemical instability: Lactone ring hydrolysis at physiological pH reduces activity [9].
  • Moderate potency: SN-38 (irinotecan’s metabolite) exhibits an IC₅₀ of ~3.7 μM, necessitating high doses and increasing toxicity [3].
  • Multidrug resistance (MDR) susceptibility: Efflux by P-glycoprotein (P-gp) compromises efficacy [9].

Exatecan (DX-8951f), developed in the 1990s, introduced strategic modifications:

  • Hexacyclic structure: A 4-methyl-5-fluoro substitution enhanced water solubility and lactone stability [9].
  • Superior potency: IC₅₀ of 2.2 μM against Topo I, outperforming SN-38 (IC₅₀ = 3.7 μM) [2] [3].
  • Non-P-gp substrate: Retains activity in MDR-positive tumors [9].

Despite promising preclinical results, exatecan failed in phase III trials due to systemic toxicity when administered as a free drug. This setback redirected focus toward its use as an ADC payload, leveraging tumor-targeted delivery to widen its therapeutic index [9].

Table 1: Evolution of Camptothecin-Derived Payloads

CompoundKey ModificationsTopo I IC₅₀ (μM)P-gp SubstrateClinical Limitations
CamptothecinNone1.0YesInsolubility, instability
IrinotecanProdrug of SN-383.7 (SN-38)YesVariable metabolism, GI toxicity
Topotecan9-dimethylaminomethyl group1.7YesMyelosuppression
Exatecan4-methyl-5-fluoro substitution2.2NoDose-limiting systemic toxicity
DeruxtecanExatecan derivative~1.0*NoInterstitial lung disease risk

*Deruxtecan (DXd) potency inferred from ADC efficacy data [4] [9].

Rationale for Exatecan Modification in ADC Design

The integration of exatecan into ADCs necessitates chemical derivatization to enable linker attachment while preserving bioactivity. NH2-methylpropanamide-Exatecan TFA emerged as a solution to two critical challenges:

1.2.1. Hydrophobicity Management

Unmodified exatecan has a predicted logP of 1.67–3.29, leading to:

  • Aggregation: High hydrophobicity in DAR 8 ADCs causes precipitation.
  • Rapid clearance: Hydrophobic interactions accelerate hepatic metabolism [6].

The methylpropanamide moiety introduced at the exatecan C-terminus serves dual functions:

  • Linker conjugation site: Provides a primary amine for stable linkage to cleavable (e.g., glucuronide) or non-cleavable (e.g., maleimide) connectors [7].
  • Polarity enhancement: The amide bond and TFA counterion increase aqueous solubility, reducing aggregation [2] [6].

In HER2-targeted ADCs, polysarcosine-based linkers conjugated to NH2-methylpropanamide-Exatecan TFA yielded DAR 8 conjugates with hydrophobicity comparable to native antibodies, confirmed by hydrophobic interaction chromatography (HIC) [6].

1.2.2. Bioactivity Preservation

Molecular modeling reveals exatecan’s binding to Topo I involves:

  • Hydrogen bonds with residues R364, D533, and N722.
  • A novel interaction with N352 via its methylpropanamide group, enhancing complex stability [3].The methylpropanamide modification minimally disrupts these interactions, maintaining potency post-linker cleavage.

Table 2: Physicochemical Properties of Exatecan Derivatives

PropertyFree ExatecanNH2-methylpropanamide-Exatecan TFAImpact on ADC Design
Molecular Weight572.6 Da634.58 DaMinimal increase in payload size
Calculated logP1.67–3.29~1.0 (estimated)Reduced conjugate hydrophobicity
Aqueous SolubilityModerateHigh (TFA salt form)Enables high-concentration formulation
Conjugation SiteNonePrimary amineSite-specific linker attachment

Role of NH2-methylpropanamide-Exatecan TFA in Targeted Cancer Therapeutics

This modified cytotoxin enables ADCs with enhanced pharmacological profiles:

1.3.1. Bystander Killing and Resistance Overcoming

  • Bystander effect: Released NH2-methylpropanamide-exatecan is membrane-permeable, diffusing into adjacent antigen-negative tumor cells. Preclinical studies show superior bystander activity compared to deruxtecan-based ADCs [6].
  • MDR evasion: As a non-P-gp substrate, it remains effective in tumors resistant to SN-38 or topotecan [9].
  • Synergy with DNA Damage Response (DDR) inhibitors: Prolonged Topo I inhibition synergizes with ATR (e.g., ceralasertib) and PARP inhibitors (e.g., talazoparib), especially in SLFN11-positive or homologous recombination-deficient tumors [3] [5].

1.3.2. Pipeline Candidates and Target Diversity

NH2-methylpropanamide-Exatecan TFA underpins clinical-stage ADCs targeting multiple solid tumors:

  • HER2-positive cancers: Trastuzumab conjugates (e.g., ADCT’s platform) show efficacy in T-DM1-resistant models [1] [6].
  • Trop-2-expressing tumors: Datopotamab deruxtecan (Dato-DXd) uses an analogous exatecan derivative [9].
  • Novel targets: Claudin-6, NaPi2b, PSMA, and ASCT2 ADCs are in preclinical development [1].

1.3.3. Patent and Structural Innovations

Patent EP2907824A1 covers drug-linkers with the structure:

Antibody-[Linker]-NH-CO-CH(CH₃)-CH₂-NH-Exatecan  

Key features include:

  • β-glucuronidase-cleavable linkers: Enable tumor-specific payload release [7].
  • PEG/PSAR-based spacers: Further mask hydrophobicity (e.g., PSAR₁₀ in Mablink’s ADCs) [6].
  • Extended half-life: Conjugates exhibit t₁/₂ > 18 hours vs. 10 hours for free exatecan [5].

Properties

Product Name

NH2-methylpropanamide-Exatecan TFA

IUPAC Name

(2S)-3-amino-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C30H30F4N4O7

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C28H29FN4O5.C2HF3O2/c1-4-28(37)17-7-21-24-15(10-33(21)26(35)16(17)11-38-27(28)36)23-19(32-25(34)12(2)9-30)6-5-14-13(3)18(29)8-20(31-24)22(14)23;3-2(4,5)1(6)7/h7-8,12,19,37H,4-6,9-11,30H2,1-3H3,(H,32,34);(H,6,7)/t12-,19-,28-;/m0./s1

InChI Key

MSMQTDLIKIFXGT-WXVOAYBSSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)CN)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C)CN)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.